Product packaging for Dinoterb acetate(Cat. No.:CAS No. 3204-27-1)

Dinoterb acetate

Cat. No.: B1346614
CAS No.: 3204-27-1
M. Wt: 282.25 g/mol
InChI Key: BMJYKXALMDAIEG-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Dinoterb (B74156) Acetate (B1210297) Applications

Dinoterb, the parent compound of dinoterb acetate, was once used as a pre-emergence herbicide to manage annual weeds in crops such as cereals and vegetables. jodrugs.comjodrugs.com this compound itself found application as an insecticide and acaricide on fruit trees and grapevines. jodrugs.comjodrugs.com The dinitrophenol family, which includes dinoterb and its derivatives, was among the pioneering organic chemicals developed for selective weed control. unive.it The commercial introduction of dinoseb (B1670700), a closely related compound, occurred in 1945. wikipedia.org

Global Regulatory Landscape and Research Implications for Restricted Compounds

Due to toxicological concerns, the use of dinoterb and its compounds, including this compound, has been heavily restricted or banned in many parts of the world. In the United States, the Environmental Protection Agency (EPA) suspended all registrations for dinoterb in 1986 through an emergency action to reduce human exposure. jodrugs.comjodrugs.com Similarly, the European Union has banned the use of dinoterb and its acetate and salts. pan-europe.infowikipedia.org Dinoterb is also subject to the provisions of the UK Poisons Act 1972. herts.ac.ukherts.ac.uk

The Rotterdam Convention, an international treaty concerning hazardous chemicals, lists dinoterb as a banned pesticide by several signatory nations, including the European Union, the United Kingdom, Thailand, and Serbia. pic.int The regulatory actions taken against this compound and similar compounds highlight the significant research and scrutiny that substances with high toxicity undergo. The European Chemicals Agency (ECHA) has classified this compound as a substance that is fatal if swallowed, toxic in contact with skin, may damage an unborn child, and is very toxic to aquatic life with long-lasting effects. europa.eu

Chemical Analogs and Structural Relationships within Dinitrophenol Herbicides

This compound is part of the dinitrophenol family of herbicides. herts.ac.uk This group of compounds is characterized by a phenol (B47542) ring substituted with two nitro groups. The specific properties and toxicity of each compound are influenced by the other substituents on the benzene (B151609) ring. unive.it

Key chemical analogs of this compound within the dinitrophenol class include:

Dinoterb: The parent phenol of this compound. herts.ac.uk

Dinoseb: A closely related dinitrophenol herbicide where the tert-butyl group of dinoterb is replaced by a sec-butyl group. wikipedia.orgontosight.ai

DNOC (4,6-dinitro-o-cresol): Another dinitrophenol herbicide with a methyl group substituent. unive.it

2,4-Dinitrophenol (B41442) (2,4-DNP): The basic structure of this herbicide class, lacking an alkyl substituent. unive.it

Research has shown that the phytotoxicity of dinitrophenols is influenced by the nature of the alkyl group on the benzene ring. unive.it For instance, the toxicity follows the order of dinoterb > DNOC > 2,4-DNP, indicating that a larger alkyl group increases the toxic effects. unive.it The structural similarities among these compounds result in a similar mode of action, primarily the uncoupling of oxidative phosphorylation. researchgate.netnih.gov

Below is an interactive data table summarizing the key compounds mentioned and their relationships.

Compound NameCAS NumberMolecular FormulaRelationship to this compound
This compound 3204-27-1 cymitquimica.comC₁₂H₁₄N₂O₆ cymitquimica.comSubject of this article
Dinoterb1420-07-1 wikipedia.orgC₁₀H₁₂N₂O₅ wikipedia.orgParent compound herts.ac.uk
Dinoseb88-85-7 mst.dkC₁₀H₁₂N₂O₅ ontosight.aiStructural analog wikipedia.orgontosight.ai
DNOC534-52-1C₇H₆N₂O₅Structural analog unive.it
2,4-Dinitrophenol51-28-5C₆H₄N₂O₅Structural analog unive.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O6 B1346614 Dinoterb acetate CAS No. 3204-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYKXALMDAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185856
Record name Dinoterb acetate [ISO]
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-27-1
Record name Dinoterb acetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoterb acetate [ISO]
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Record name Dinoterb acetate [ISO]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4,6-dinitrophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOTERB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF5NF349I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Transformations of Dinoterb Acetate

Methodologies for Dinoterb (B74156) Acetate (B1210297) Synthesis

The synthesis of dinoterb acetate originates from its corresponding phenol (B47542), dinoterb (2-tert-butyl-4,6-dinitrophenol). The primary transformation is an esterification reaction where the hydroxyl group of dinoterb is converted into an acetate ester.

A general and widely applicable method for this type of transformation is the reaction of the phenol with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid, respectively).

Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the esterification between dinoterb and acetic acid. This method is known for its mild reaction conditions. chemspider.com

The synthesis of the precursor, dinoterb, can be achieved through the nitration of 2-tert-butylphenol. A mixture of nitric acid and sulfuric acid is a common nitrating agent for introducing the two nitro groups onto the phenol ring. Regioselective nitration can also be achieved using specific reagents and conditions. For instance, the use of urea (B33335) nitrate (B79036) in an acetonitrile-water mixture under microwave irradiation has been reported for the regioselective ortho-nitration of phenols. chemicalbook.com

Derivatization Strategies and Esterification Processes

Derivatization of dinoterb and related dinitrophenols is often performed for analytical purposes, particularly for gas chromatography (GC) analysis where less polar and more volatile derivatives are desirable. tandfonline.com

Esterification: The most common derivatization is esterification of the phenolic hydroxyl group. Besides acetylation to form this compound, other esters can be prepared using different carboxylic acids or their derivatives. For example, esterification with other alkanoic acids can be achieved using methods similar to those for acetate synthesis. ontosight.ai The use of coupling agents like DCC is effective for forming esters from carboxylic acids. chemspider.com

Alkylation/Etherification: Another derivatization strategy is the formation of ethers by alkylating the phenolic hydroxyl group. Methylation is a common example, which can be accomplished using reagents like diazomethane (B1218177) or trimethylanilinium hydroxide (B78521) (TMAH). nih.govresearchgate.net TMAH allows for in-injector derivatization in GC, simplifying sample preparation. nih.govresearchgate.net Studies have optimized conditions for such derivatizations, considering factors like reaction time and temperature. nih.gov

Table 1: Derivatization Techniques for Dinitrophenols

Derivatization Type Reagent(s) Purpose Reference
Esterification Acetic Anhydride, Acetyl Chloride Synthesis, Analysis journals.co.za
Esterification Dicyclohexylcarbodiimide (DCC) Synthesis chemspider.com
Methylation Trimethylanilinium Hydroxide (TMAH) GC Analysis nih.govresearchgate.net
Methylation Diazomethane GC Analysis tandfonline.com

Investigation of Metabolic Pathways and Transformation Products

The metabolic fate of this compound is closely linked to the metabolism of its parent compound, dinoterb, as the ester bond is readily hydrolyzed in biological systems. journals.co.za The metabolism of dinitrophenols has been studied in mammals, revealing several key transformation pathways. journals.co.za

Upon hydrolysis of the acetate group, dinoterb undergoes further metabolic changes. The primary routes of metabolism for dinitrophenols like dinoterb involve:

Reduction of Nitro Groups: One of the nitro groups can be reduced to an amino group. For instance, studies on the related compound 2,4-dinitrophenol (B41442) (DNP) have shown that it is metabolized to 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.org A similar reduction is expected for dinoterb.

Conjugation: The resulting amino-nitrophenol or the parent dinoterb can undergo conjugation reactions, such as acetylation of the newly formed amino group. journals.co.za

Side-Chain Oxidation: The tert-butyl group on the aromatic ring can also be a site for oxidative metabolism, potentially leading to hydroxylated derivatives. journals.co.za

Hydrolysis of the ester bond is a critical initial step, leading to the formation of dinoterb, which then enters the main metabolic pathways for dinitrophenols. journals.co.za Studies on related dinitrophenol esters have confirmed that they yield the same metabolites as the parent phenol due to this initial hydrolysis. journals.co.za

Table 2: Potential Metabolic Transformations of this compound

Transformation Product Type Precursor
Hydrolysis Phenol This compound
Nitro Group Reduction Amino-nitrophenol Dinoterb
Acetylation Acetamido-nitrophenol Amino-nitrophenol
Side-Chain Oxidation Hydroxylated derivative Dinoterb

Isomeric Considerations and Stereochemical Analyses

Positional Isomerism: Dinoterb itself is an isomer of other dinitrophenols with a tert-butyl substituent. The positions of the nitro groups and the tert-butyl group on the phenol ring define the specific isomer. Dinoterb is 2-tert-butyl-4,6-dinitrophenol. researchgate.net Other positional isomers, such as 4-tert-butyl-2,6-dinitrophenol, exist and may have different chemical and biological properties. stenutz.eu The general class of dinitrophenols includes numerous isomers based on the substitution pattern of the nitro groups. wikipedia.org

Stereochemistry: this compound, with the chemical structure 2-tert-butyl-4,6-dinitrophenyl acetate, is an achiral molecule. nih.gov It does not possess any stereocenters, and therefore, does not exhibit optical isomerism (enantiomers or diastereomers). The molecule also lacks the necessary structural features for geometric (cis-trans) isomerism. nih.gov

Molecular and Biochemical Mechanisms of Action

Uncoupling of Oxidative Phosphorylation in Biological Systems

The primary and most well-documented mechanism of action for dinoterb (B74156) acetate (B1210297) is the uncoupling of oxidative phosphorylation. herts.ac.ukherts.ac.uk Once hydrolyzed to its active form, dinoterb, it acts as a protonophore, a molecule that shuttles protons across the inner mitochondrial membrane. wikipedia.orgdopinglinkki.fi This action dissipates the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase. wikipedia.orgjodrugs.com Instead of being used to generate ATP, the energy from the proton motive force is lost as heat. wikipedia.orgdopinglinkki.fi This uncoupling leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the lack of ATP production. jodrugs.comjodrugs.com The process is dose-dependent, with higher concentrations leading to greater inefficiency in energy production and a corresponding increase in metabolic rate. wikipedia.org

Impact on Photosynthetic Processes in Chloroplasts

In plant cells, dinoterb acetate also targets the chloroplasts, the site of photosynthesis. wikipedia.org It acts as an inhibitor of photosynthesis, a property that contributes significantly to its herbicidal effectiveness. researchgate.net The mechanism involves the inhibition of electron flow in photosystem II (PSII). wikipedia.org Specifically, dinitrophenol herbicides like dinoterb can interfere with the electron transport between the primary electron acceptor of PSII and the plastoquinone (B1678516) pool. researchgate.net This blockage disrupts the production of ATP and NADPH, which are vital for carbon dioxide fixation and the synthesis of glucose, ultimately leading to cell death in plants. wikipedia.org Some research suggests that dinitrophenols may affect both the donor and acceptor sides of PSII. acs.org The acetate moiety itself can also have a direct effect on PSII, potentially by replacing bicarbonate associated with the non-heme iron and altering the environment of quinone acceptors, which can impact charge recombination events. researchgate.net

Environmental Fate and Transport Dynamics

Degradation Kinetics and Pathways in Soil Environments

The persistence of dinoterb (B74156) acetate (B1210297) in soil is largely dictated by its conversion to dinoterb and the subsequent degradation of the parent compound. While specific degradation kinetics for the acetate form are not widely documented, the hydrolysis of the ester group is considered a key initial step that facilitates further breakdown.

Dinoterb itself is generally considered non-persistent in soil environments. herts.ac.ukherts.ac.uk Laboratory studies under aerobic conditions indicate a typical half-life (DT₅₀) of 10 days for dinoterb. herts.ac.ukherts.ac.uk Other reports suggest the persistence of alkyldinitrophenols, a class to which dinoterb belongs, is approximately one month in soil. jodrugs.com However, some assessments have concluded that the soil degradation of dinoterb is not sufficiently documented. pic.int The degradation process is influenced by microbial activity, which is a key factor in the breakdown of phenolic compounds in the soil matrix.

Phototransformation Mechanisms in Aqueous and Atmospheric Compartments

Phototransformation, or degradation by light, is a significant factor in the environmental fate of dinoterb acetate, particularly in aqueous systems. The parent compound, dinoterb, has a reported photostability half-life (DT₅₀) of 14 to 18 days in water. pic.int

Studies on the photocatalytic degradation of dinoterb in aqueous solutions have shown that the process leads to the formation of by-products such as 2-isopropyl-4,6-dinitro-phenol. researchgate.net The efficiency of this degradation can be influenced by the presence of other substances; for example, humic and fulvic acids, common in natural waters, can enhance the photodegradation of related compounds. researchgate.net Research on dinoseb (B1670700), a structurally similar dinitrophenol, indicates that photocatalysis follows pseudo-first-order kinetics and is more efficient under acidic conditions. researchgate.net

There is a notable lack of data regarding the atmospheric phototransformation of this compound.

Mobility and Leaching Potentials in Terrestrial and Aquatic Systems

The mobility of this compound is intrinsically linked to the properties of its hydrolysis product, dinoterb. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and organic matter versus remaining in the soil water. A low Koc value suggests a higher potential for leaching.

For dinoterb, a Koc value of 98 has been reported. echemi.com According to classification schemes, this value suggests that dinoterb has high mobility in soil. echemi.comwrc.org.za This high mobility is further enhanced by the fact that dinoterb exists primarily as an anion in the environment, and anions are less likely to bind to soil organic carbon and clay. echemi.com Consequently, there is a high potential for dinoterb to leach through the soil profile and potentially contaminate groundwater, with one source flagging a "High alert" for its mobility. herts.ac.ukechemi.com Despite these predictions, it has also been noted that field study data on its mobility are insufficient. pic.int

Mobility Parameters for Dinoterb (Parent Compound)

ParameterValueInterpretationSource
Soil Organic Carbon Partition Coefficient (Koc)98High Mobility echemi.com
pKa4.8 - 5.0Exists primarily as anion in environment, enhancing mobility pic.intechemi.com
GUS Leaching Potential Index-Data not available herts.ac.uk

Persistence and Bioavailability in Environmental Matrices

The persistence of this compound is relatively low due to its rapid hydrolysis and the subsequent degradation of dinoterb. As noted, the soil half-life of dinoterb is typically around 10 days, classifying it as non-persistent. herts.ac.ukherts.ac.uk However, there are conflicting reports regarding its persistence in aqueous systems. One study reported a half-life of 68 days for dinoterb in an aerobic aqueous suspension biodegradation test, while another indicated slow degradation in water sediment, with a half-life of 94 days. pic.intechemi.com

Bioavailability and the potential for bioaccumulation are important aspects of a chemical's environmental profile. The bioconcentration factor (BCF) measures the accumulation of a chemical in an organism from water. There is significant variation in the reported BCF for dinoterb. One source reports a BCF of 25, suggesting a low potential for bioconcentration in aquatic organisms. echemi.com Another source provides a higher estimated BCF of 192. herts.ac.uk A separate report suggests that due to the high toxicity of alkyldinitrophenols, they are unlikely to be significantly bioaccumulated. jodrugs.com

Persistence and Bioaccumulation Data for Dinoterb (Parent Compound)

MatrixParameterValueInterpretationSource
Soil (Aerobic)DT₅₀10 daysNon-persistent herts.ac.ukherts.ac.uk
Water/SedimentDT₅₀94 daysSlowly degraded pic.int
Aqueous SuspensionHalf-life68 days- echemi.com
Aquatic OrganismsBCF25Low bioconcentration potential echemi.com
Aquatic OrganismsBCF (estimated)192- herts.ac.uk

Occurrence and Detection in Wastewater Systems

Despite its use being unapproved in many regions, dinoterb has been detected in environmental samples, particularly in wastewater. mdpi.com A multi-year study in Athens, Greece, found that dinoterb occurred sporadically in influent wastewater, with mean concentrations ranging from 5 nanograms per liter (ng/L) to 669 ng/L. mdpi.com The presence of such compounds in urban wastewater, where agricultural use is minimal, suggests non-agricultural sources. mdpi.com

One potential source is the use of dinoterb in industrial applications, such as a finishing substance for pest control on textiles. acs.org The high frequency of dinoterb detection in samples from recycled textiles supports this hypothesis. acs.org The detection of these chemicals in wastewater is typically achieved using advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS or LC-HRMS). mdpi.comnih.gov

Ecotoxicological Investigations in Non Human Organisms

Aquatic Ecotoxicity Assessments on Freshwater Organisms

Studies indicate that dinoterb (B74156) acetate (B1210297) presents a danger to aquatic ecosystems. europa.eupic.int It is classified as very toxic to aquatic life, with hazards identified for both acute and long-term exposure. nih.gov

Research has demonstrated the high acute toxicity of dinoterb, a primary metabolite of dinoterb acetate, to freshwater fish. pic.intherts.ac.uk In a 96-hour acute toxicity test, the LC₅₀ (the concentration lethal to 50% of the test organisms) for rainbow trout (Oncorhynchus mykiss) was determined to be 0.0034 mg/L. pic.intherts.ac.ukagropages.com This level of toxicity is considered high. herts.ac.ukherts.ac.uk There is currently a lack of available data regarding the chronic toxicity of this compound to fish species. herts.ac.uk

Table 1: Acute Toxicity of Dinoterb to Freshwater Fish

This compound and its metabolite dinoterb are also toxic to aquatic invertebrates. pic.int A 48-hour acute toxicity study on an unspecified temperate freshwater invertebrate species determined an EC₅₀ (the concentration causing an effect in 50% of the test organisms) of 0.47 mg/L for dinoterb, which is classified as moderately toxic. herts.ac.uk A United Nations report also concluded that dinoterb exhibits high toxicity to daphnia, a common type of aquatic crustacean. pic.int Data on the chronic effects on aquatic invertebrate populations are not currently available. herts.ac.uk

Table 2: Acute Toxicity of Dinoterb to Aquatic Invertebrates

Terrestrial Ecotoxicity Studies

Evaluations have indicated that dinoterb poses a significant risk to terrestrial organisms, including birds, mammals, earthworms, and soil microorganisms. pic.int

Available data suggests that dinoterb is toxic to soil microorganisms. pic.int In one study comparing the effects of the dinitrophenol herbicides dinoterb and dinoseb (B1670700) acetate, the effects caused by dinoterb were found to be more pronounced on the soil microflora when equivalent amounts of the active ingredients were applied. researchgate.net Another investigation found that dinoterb affected microbial nitrification processes in soil, with varying levels of inhibition observed in different soil types. universiteitleiden.nl The study noted that lucerne-meal induced increase in microbial activities (LIA) was a sensitive indicator for differentiating the ecotoxicological effects of these chemically similar pesticides. researchgate.net

Preliminary data has indicated that dinoterb presents a risk to earthworms. pic.int However, specific data from laboratory or field studies detailing the acute or chronic toxicity endpoints, such as LC₅₀ or No-Observed-Effect Concentration (NOEC) values for earthworms exposed to this compound, are not well-documented in the available literature. Risk assessments often rely on limited data for this group of organisms. rivm.nl

Dinoterb has been identified as posing a serious risk to both birds and mammals. pic.int Laboratory studies have established its high acute oral toxicity in mammals. herts.ac.ukherts.ac.uk For rats, the acute oral LD₅₀ is 25 mg/kg body weight, while for guinea pigs, the acute percutaneous LD₅₀ is 150 mg/kg. herts.ac.ukagropages.com These findings contribute to its classification as having high acute toxicity. herts.ac.ukherts.ac.uk There is a significant lack of data regarding specific avian toxicity values and exposure studies in ecological models for both birds and mammals. herts.ac.ukherts.ac.uk

Table 3: Acute Toxicity of Dinoterb in Mammals

Influence of Environmental Factors on Ecotoxicological Manifestations

The ecotoxicological impact of this compound on non-human organisms is not static; it is significantly modulated by various environmental factors. These factors can alter the chemical's bioavailability, persistence, and toxicity, thereby influencing its ultimate effect on aquatic and terrestrial ecosystems. The primary environmental variables affecting the ecotoxicological manifestations of this compound include pH, temperature, light intensity, and the composition of the environmental matrix, such as soil organic matter.

The toxicity of dinitrophenolic compounds, the chemical class to which dinoterb (the primary metabolite of this compound) belongs, is known to be influenced by environmental parameters. For instance, studies on related dinitrophenols have demonstrated that changes in temperature and salinity can alter their toxicity to estuarine organisms. noaa.gov

Influence of Water Chemistry

The chemical properties of the water body play a crucial role in determining the fate and toxicological effects of this compound in aquatic environments.

Water Hardness: The hardness of the water, determined by the concentration of divalent cations like calcium and magnesium, can also modulate the toxicity of chemicals to aquatic life. For some organic compounds, increased water hardness has been observed to alter toxicity to fish. cabidigitallibrary.orgcapes.gov.br However, specific research detailing the effect of water hardness on the toxicity of this compound is not currently available.

Influence of Temperature

Temperature is a key environmental factor that can affect both the chemical itself and the physiology of exposed organisms, leading to changes in toxicological outcomes.

The rate of hydrolysis of this compound to dinoterb is temperature-dependent. researchgate.netstanford.edu Generally, an increase in temperature accelerates chemical reactions, which would lead to a faster formation of the more toxic dinoterb. Furthermore, the metabolic rates of poikilothermic (cold-blooded) organisms like fish and invertebrates increase with rising water temperatures. noaa.govplos.org This can lead to increased uptake of the toxicant, potentially resulting in greater toxicity. noaa.gov For example, studies on 2,4-dinitrophenol (B41442) have shown that while the ultimate no-observed-effect concentrations (NOECs) for rainbow trout were similar at different temperatures, the time required to reach these endpoints was longer at lower temperatures. oup.com In Daphnia magna, increasing temperatures can lead to higher metabolic rates and increased sensitivity to chemical stressors. plos.orgresearchgate.net The toxicity of the parent compound of this compound, dinoterb, is enhanced at higher ambient temperatures. inchem.org

Environmental FactorOrganismObserved/Expected Influence on this compound EcotoxicityCitation
pH Aquatic OrganismsAffects hydrolysis rate to the more toxic dinoterb. Influences the ionization state, bioavailability, and mobility of dinoterb. Lower pH may increase adsorption to sediment. researchgate.netresearchgate.net
Temperature Fish, InvertebratesIncreases the rate of hydrolysis to dinoterb. Increases metabolic rate and potential uptake of the toxicant in organisms, possibly leading to higher toxicity. noaa.govplos.orgoup.cominchem.org
Light Intensity Aquatic OrganismsCan lead to photodegradation, forming transformation products with potentially different toxicity profiles. mdpi.commdpi.com
Soil Organic Matter Soil OrganismsIncreases sorption of the compound, potentially reducing its bioavailability and mobility. Can enhance microbial degradation. mdpi.comirost.irnih.gov

Interactive Data Table: General Influence of Environmental Factors on Pesticide Ecotoxicity

Environmental FactorGeneral Impact on Pesticide Behavior and ToxicityRelevance to this compound
pHAffects hydrolysis, ionization, solubility, and sorption. Can significantly alter bioavailability and toxicity to aquatic life.Expected to be a critical factor due to the ester linkage and the phenolic nature of the metabolite, dinoterb.
TemperatureInfluences degradation rates and the metabolic activity of organisms, which can alter toxicant uptake and sensitivity.Likely to increase the rate of toxic metabolite formation and may increase the sensitivity of aquatic ectotherms.
Light IntensityDrives photodegradation, which can either detoxify or, in some cases, create more toxic byproducts.Photodegradation is a possible transformation pathway, but the toxicity of the resulting products is unknown.
Soil Organic MatterA primary factor for sorption in soil, affecting bioavailability, degradation, and leaching to groundwater.High organic matter would likely decrease the bioavailability and mobility of this compound and its metabolite in terrestrial environments.

Influence of Light

Light, particularly in the ultraviolet (UV) spectrum, can lead to the photodegradation of pesticides in aquatic environments. mdpi.com This process can result in the formation of various transformation products. These photoproducts may have different toxicological profiles than the parent compound, being either more or less toxic. mdpi.com While specific studies on the photodegradation of this compound and the toxicity of its photoproducts are limited, it is a recognized transformation pathway for many pesticides in water. mdpi.commdpi.com

Influence of Soil Characteristics

In terrestrial ecosystems, the properties of the soil play a paramount role in the ecotoxicological manifestation of this compound.

Organic Matter: The organic matter content of soil is a key factor controlling the sorption, degradation, and persistence of many pesticides. mdpi.comirost.ir Soils with higher organic matter content tend to exhibit stronger adsorption of organic chemicals like this compound and its metabolite, dinoterb. nih.govnih.gov This increased sorption can reduce the bioavailability of the compound to soil organisms and its potential to leach into groundwater. irost.ir Additionally, the presence of organic matter can stimulate microbial activity, which may lead to an accelerated rate of biodegradation of the pesticide. mdpi.com

Soil pH: Similar to aquatic environments, soil pH affects the chemical form of dinoterb and its interaction with soil particles. The mobility of dinitrophenols in soil generally decreases with increasing acidity due to a higher proportion of the less soluble, undissociated form. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of pesticide residues, enabling the separation of target analytes from complex sample mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dinitrophenolic herbicides. acs.org For compounds like Dinoterb (B74156), reversed-phase HPLC is a common approach. rsc.org A study has shown that Dinoterb can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For mass spectrometry-compatible applications, formic acid is preferred over phosphoric acid. sielc.com The separation is typically achieved on a C18 column. nih.gov Amperometric detection in both reductive and oxidative modes has been shown to offer high sensitivity for dinitrophenolic pesticides, with detection limits in the nanogram range. researchgate.net

A method for the separation of Dinoterb acetate (B1210297) on a Newcrom R1 HPLC column has been described, utilizing a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 1: Example HPLC Method Parameters for Dinitrophenol Analysis

ParameterValue
Column Newcrom R1 (for Dinoterb acetate); C18 (for Dinoterb) sielc.comnih.gov
Mobile Phase Acetonitrile, water, and phosphoric/formic acid sielc.com
Detection UV, Amperometric (oxidative or reductive) acs.orgresearchgate.net
Application Quantification, impurity isolation, pharmacokinetic studies sielc.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times and improved resolution, by utilizing columns with smaller particle sizes (typically sub-2 µm). capes.gov.brlcms.cz Methods developed for HPLC can often be transferred to UPLC systems to achieve these benefits. lcms.cz For instance, a method using a column with 1.7 µm particles has been shown to reduce analytical time significantly in pesticide residue analysis. eurl-pesticides.eu The use of UPLC is particularly beneficial in high-throughput laboratories for monitoring a large number of samples.

For this compound, HPLC methods can be adapted for UPLC by using columns with smaller (e.g., 3 µm) particles for faster applications. sielc.com A UPLC method using a BEH C18 column (1.7 µm) has been validated for the determination of various steroid residues, demonstrating the capability of UPLC for rapid and sensitive analysis. capes.gov.br

Gas Chromatography (GC) is another powerful technique for pesticide analysis. However, dinitrophenolic compounds like Dinoterb can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and thermal instability. oup.comresearchgate.net To overcome this, a derivatization step is often necessary to convert the analytes into more volatile and thermally stable forms. oup.comresearchgate.net Methylation using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) is a common derivatization strategy for dinitrophenols, allowing for their analysis by GC with electron capture detection (ECD) or mass spectrometry (MS). oup.comresearchgate.net

A GC method for the determination of Dinoseb (B1670700), Dinoterb, and 4,6-dinitro-o-cresol (B1670846) (DNOC) in citrus fruits involves methylation with trimethylsilyldiazomethane followed by GC analysis. researchgate.net In some cases, GC analysis can be performed without methylation, as demonstrated for Dinoseb in agricultural products using a DB-1 widebore capillary column and a nitrogen-phosphorus detector (NPD). researchgate.net

Table 2: Gas Chromatography (GC) Method Parameters for Dinitrophenol Analysis

ParameterValue
Derivatization Methylation (e.g., with diazomethane or trimethylsilyldiazomethane) oup.comresearchgate.net
Column 10% DC-200 on Anakrom ABS; DB-1 widebore capillary oup.comresearchgate.net
Detector Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) oup.comresearchgate.net
Application Analysis in soil and food matrices researchgate.netsigmaaldrich.comsigmaaldrich.com

Mass Spectrometry (MS) Detection and Fragmentation Studies

Mass spectrometry, particularly when coupled with chromatographic techniques, provides a high degree of selectivity and sensitivity, making it an indispensable tool for the confirmation and quantification of trace-level contaminants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of pesticide residues in complex matrices like agricultural products, livestock, and seafood. nih.govresearchgate.net For Dinoterb, a method involving extraction with acetone, partitioning with hexane (B92381), and cleanup with a PSA mini column has been developed. nih.govresearchgate.net The analysis is performed on a C18 column with a mobile phase of methanol-water containing acetic acid, and detection is achieved using negative ion electrospray ionization (ESI). nih.govresearchgate.net This method has demonstrated good linearity, recovery, and low limits of quantitation (LOQ) of 0.001 µg/g for Dinoterb. nih.govresearchgate.net

In a multiclass method for veterinary drugs and pesticides in milk, Dinoterb was analyzed by LC-MS/MS in negative ionization mode, with specific precursor and product ion transitions identified for quantification and confirmation. researchgate.net

Table 3: LC-MS/MS Parameters for Dinoterb Analysis

ParameterValueReference
Extraction Acetone, followed by liquid-liquid partitioning nih.govresearchgate.net
Cleanup PSA mini column nih.govresearchgate.net
LC Column C18 nih.govresearchgate.net
Mobile Phase Methanol-water with 0.005% acetic acid nih.govresearchgate.net
Ionization Electrospray Ionization (ESI), Negative Mode nih.govresearchgate.netresearchgate.net
Precursor Ion (m/z) 239 researchgate.net
Product Ions (m/z) 224, 194 researchgate.net
Limit of Quantitation 0.001 µg/g nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), such as Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), has emerged as a powerful tool for suspect and non-target screening of emerging contaminants in environmental and food samples. researchgate.netiaea.orgmdpi.comeuropa.eu This approach allows for the detection and identification of a broad range of compounds without the need for reference standards for every analyte. researchgate.net

In several studies, HRMS has been used to screen for a wide array of pesticides and their transformation products in water samples. mdpi.com Dinoterb has been identified in various environmental samples, including coastal waters and river basins, through suspect screening with LC-HRMS. researchgate.netiaea.orgresearchgate.net The ability of HRMS to provide accurate mass measurements facilitates the tentative identification of unknown compounds, which can then be confirmed using reference standards. researchgate.net This makes LC-HRMS an invaluable technique for proactive food safety and environmental monitoring, capable of identifying not only known but also unknown bioactive and potentially hazardous compounds. nih.govacs.org

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds like this compound. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ of the related compound Dinoterb is a primary focus of fragmentation studies. researchgate.net Research into the fragmentation of deprotonated Dinoterb reveals that a major pathway involves the elimination of an alcohol molecule, a reaction that surprisingly involves an oxygen atom from a nitro group rather than the phenoxide moiety. researchgate.net Other significant fragmentation pathways observed for related dinitrophenol structures include the loss of nitric oxide (NO), methane (B114726) (CH₄), and isobutylene (B52900) (CH₂=C(CH₃)₂), which are indicative of substantial molecular rearrangements. researchgate.net

For this compound, analysis by gas chromatography-mass spectrometry (GC-MS) provides characteristic mass spectra. The National Institute of Standards and Technology (NIST) mass spectrometry data center has cataloged spectra for this compound, which can be used for its identification in complex samples. nih.gov The fragmentation patterns are essential for developing selective and sensitive detection methods, such as multiple reaction monitoring (MRM) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu In one LC-MS/MS method, Dinoterb was monitored using specific precursor and product ion transitions, demonstrating the application of fragmentation data in quantitative analysis. researchgate.net

A study on dinitrophenol pesticides, including Dinoterb, employed electrospray ionization in negative mode (ESI-N) tandem mass spectrometry. By varying the collision energy, researchers were able to map the fragmentation efficiency and propose mechanisms for the observed product ions. researchgate.net These detailed fragmentation studies are fundamental to building robust analytical methods capable of distinguishing this compound from other structurally similar compounds.

Spectroscopic Characterization and pKa Determination

The spectroscopic properties of dinitrophenol compounds, including this compound and its parent compound Dinoterb, are key to their detection and characterization. Ultraviolet-visible (UV-Vis) spectroscopy is a common technique used for these compounds. For instance, 2,4-dinitrophenol (B41442) (DNP), a related compound, exhibits distinct absorption maxima. bch.ro In one study, pure 2,4-DNP showed absorption maxima at 262 nm and 360 nm. bch.ro The UV-Vis spectrum of a DNP solution can show a broad absorption band around 358 nm. mdpi.comresearchgate.net The specific wavelengths of maximum absorbance (λmax) are crucial for quantitative analysis using techniques like high-performance liquid chromatography with a UV-Vis detector (HPLC-UV). For example, the dinitrophenol herbicides Dinoseb and DNOC have been analyzed with λmax values of 270 nm and 269 nm, respectively. acs.org

The dissociation constant (pKa) is a critical physicochemical property that influences the environmental behavior and the choice of analytical method for ionizable compounds like Dinoterb. The pKa of Dinoterb has been reported to be 5.0 at 20°C. pic.int Another source reports a pKa of 4.8. echemi.com A predicted pKa value for Dinoterb is approximately 5.55. chemicalbook.com This pKa value indicates that Dinoterb will exist predominantly in its anionic form in environmental matrices with neutral or alkaline pH, which affects its mobility in soil and its extraction characteristics. echemi.com

Infrared (IR) spectroscopy also provides valuable structural information. While specific IR data for this compound is not detailed in the provided results, studies on related compounds like DNOC have utilized Fourier-transform infrared (FTIR) spectroscopy for quantitative analysis of their sorption on materials like smectite clay. acs.org

Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate determination of this compound in diverse matrices such as soil, water, agricultural products, and biological fluids depends heavily on the efficiency of the sample preparation and extraction techniques. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two conventional methods that have been widely used for dinitrophenol compounds. unsoed.ac.id LLE, using solvents like ethyl acetate or dichloromethane, has been applied for the extraction of dinitrophenol pesticides from various samples. tuiasi.ropjoes.com SPE is often preferred as it can effectively handle different types of pesticide compounds and offers cleaner extracts. unsoed.ac.idtuiasi.ro For phenolic herbicides like Dinoterb, SPE cartridges packed with materials such as styrene-divinylbenzene (SDB) have shown high recovery rates when using ethyl acetate as the eluent. pjoes.com

A more modern and widely adopted technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). quechers.eucvuas.de This method, originally developed for pesticide residue analysis in fruits and vegetables, involves an initial extraction with acetonitrile followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. quechers.euiaea.org A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) to remove interferences such as sugars and fatty acids. iaea.orgmdpi.com The QuEChERS method has been successfully modified and applied to the analysis of Dinoterb and other pesticides in various agricultural products. researchgate.net

For specific matrices, tailored extraction protocols are developed. For instance, in the analysis of Dinoseb and Dinoterb in agricultural, livestock, and seafood products, samples were extracted with acetone. The crude extract was then subjected to a liquid-liquid partitioning step with hexane and a saturated sodium chloride solution. A PSA mini-column was used for the final clean-up. nih.gov In another method for analyzing these compounds in milk, a simple liquid-liquid extraction with ethyl acetate containing 0.1% acetic acid was employed, followed by centrifugation and evaporation. researchgate.net

The choice of extraction technique is critical and is often optimized based on the matrix complexity and the physicochemical properties of this compound.

Method Validation and Performance Characteristics (e.g., Recovery, LOQ, Linearity)

Validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include recovery, limit of quantification (LOQ), linearity, precision, and matrix effects.

Recovery studies are performed to assess the efficiency of the extraction process. For a method analyzing Dinoseb and Dinoterb in 20 different types of agricultural products, livestock, and seafood, average recoveries ranged from 77% to 111% at the maximum residue limits (MRLs). nih.gov In another study involving the analysis of multiple pesticides, including Dinoterb, in milk, the average recoveries were between 75% and 120%. researchgate.net A modified QuEChERS method for four pesticides, including Dinoterb, in agricultural products reported recoveries of 70.51–113.20%. researchgate.net Generally, recovery values between 70% and 120% with a relative standard deviation (RSD) of less than 20% are considered acceptable for pesticide residue analysis. eurl-pesticides.eu

The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For the determination of Dinoseb and Dinoterb in various food matrices by LC-MS/MS, the LOQ was 0.001 µg/g for both compounds. nih.gov A modified QuEChERS method reported LOQs for four pesticides, including Dinoterb, in the range of 0.05-0.56 μg/kg. researchgate.net In a multi-residue method for fruits and vegetables, the LOQ for most analytes was 0.01 mg/kg. eurl-pesticides.eu

Linearity of the analytical method is established by analyzing calibration standards at different concentrations. A linear relationship between the instrument response and the analyte concentration is crucial for accurate quantification. In the LC-MS/MS analysis of Dinoseb and Dinoterb, the calibration curve was linear between 0.0005 and 0.04 µg/mL. nih.gov A modified QuEChERS method showed good linearity with correlation coefficients greater than 0.991 for the four pesticides studied. researchgate.net

Precision , expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. For the analysis of Dinoseb and Dinoterb, the RSDs were between 2% and 15%. nih.gov The analysis of multiple pesticides in milk showed repeatability and reproducibility in the range of 2% to 13% and 6% to 16%, respectively. researchgate.net

These validation parameters are critical for ensuring that the analytical method is fit for its intended purpose of accurately and reliably quantifying this compound residues.

Data Tables

Table 1: Method Validation Parameters for this compound and Related Compounds in Various Matrices

Analyte(s)MatrixMethodRecovery (%)LOQLinearity (Range or r²)RSD (%)Reference
Dinoseb, DinoterbAgricultural products, livestock products, seafoodLC-MS/MS77-1110.001 µg/g0.0005-0.04 µg/mL2-15 nih.gov
Dinoterb and other pesticidesMilkLC-MS/MS75-120Not SpecifiedNot Specified2-16 researchgate.net
Dinoterb and 3 other pesticidesAgricultural productsModified QuEChERS LC-MS/MS70.51-113.200.05-0.56 µg/kg> 0.9911.6-11.2 researchgate.net
Phenolic herbicides (including Dinoterb)WaterSPE-GC-FID~95~40 ng/L (with MS)Not SpecifiedNot Specified pjoes.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Herbicidal Activity

The herbicidal activity of dinitrophenol compounds like dinoterb (B74156) acetate (B1210297) is intrinsically linked to their ability to act as uncouplers of oxidative phosphorylation. This process disrupts the production of ATP, the primary energy currency in plant cells, leading to cell death. The key structural features of dinoterb acetate that determine its herbicidal efficacy are the dinitrophenolic ring and the nature of the substituents on this ring.

The presence of two nitro groups on the phenyl ring is a critical determinant of its activity. These electron-withdrawing groups increase the acidity of the phenolic proton, facilitating its action as a protonophore, which is essential for uncoupling oxidative phosphorylation. The position of these nitro groups also plays a role, with the 2,4-dinitrophenol (B41442) scaffold being a common feature in this class of herbicides.

The alkyl substituent at the 6-position of the phenyl ring, in this case, a tert-butyl group, significantly influences the lipophilicity of the molecule. This property is vital for the herbicide's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes to reach its target site within the mitochondria. The bulky nature of the tert-butyl group can also contribute to a better fit in the active site of the target enzyme.

The acetylation of the phenolic hydroxyl group to form this compound is another important structural modification. While the free phenol (B47542) (dinoterb) is the active form of the herbicide, the acetate ester acts as a pro-herbicide. This modification can influence the compound's uptake, translocation, and metabolism within the plant.

Table 1: Influence of Structural Features on the Herbicidal Activity of Dinitrophenol Derivatives

Structural Feature Influence on Herbicidal Activity
Dinitrophenol Ring Essential for uncoupling oxidative phosphorylation.
Nitro Groups (-NO2) Increase the acidity of the phenolic proton, enhancing protonophore activity.
tert-Butyl Group Increases lipophilicity, aiding in penetration of plant cuticles and cell membranes.

| Acetate Ester Group | Acts as a pro-herbicide, potentially improving uptake and selectivity. |

Correlating Molecular Structure with Selectivity in Plants

One of the notable properties of this compound is its improved selectivity in plants compared to its parent compound, dinoterb. researchgate.net This enhanced selectivity is primarily attributed to the presence of the acetate group. The esterification of the phenolic hydroxyl group can lead to differential uptake and metabolism between crop and weed species.

In tolerant plant species, the ester linkage of this compound may be more rapidly hydrolyzed, leading to the formation of the active but potentially more toxic dinoterb. These tolerant species may then have mechanisms to quickly detoxify the free phenol through conjugation or other metabolic pathways. In susceptible weed species, the hydrolysis of the acetate may occur at a rate that leads to the accumulation of toxic levels of dinoterb, or the weed may lack efficient detoxification mechanisms.

The size and nature of the ester group can influence this selectivity. While specific studies on a wide range of dinoterb esters are limited, research on other types of herbicides with ester functionalities has shown that variations in the alkyl chain of the ester can affect the rate of hydrolysis and, consequently, the selectivity. For instance, in phenoxy-carboxylic acid herbicides, ester formulations are known to be more readily absorbed by plants than amine formulations due to their higher solubility in the plant's cuticle. purdue.edu This principle suggests that the acetate group in this compound enhances its uptake.

Predicting Environmental Behavior and Ecotoxicological Endpoints via QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate and ecotoxicological effects of chemicals, thereby reducing the need for extensive and costly experimental testing. ecetoc.org For this compound, as a member of the nitroaromatic compound class, several QSAR models have been developed to predict endpoints such as aquatic toxicity, soil sorption, and biodegradability. researchgate.netnih.gov

The environmental behavior of this compound is largely governed by its physicochemical properties, which are determined by its molecular structure. Key descriptors used in QSAR models for nitroaromatic compounds include:

Log Kow (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's lipophilicity and is crucial for predicting its bioaccumulation potential and soil sorption.

Molecular Weight and Volume: These parameters can influence the compound's diffusion and transport in various environmental compartments.

Electronic Descriptors (e.g., HOMO and LUMO energies): These quantum chemical descriptors can provide insights into the compound's reactivity and potential for degradation. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule, which can affect its interaction with biological macromolecules.

QSAR models for the ecotoxicity of nitroaromatic compounds often show a correlation between toxicity and descriptors related to hydrophobicity and electronic properties. nih.govnih.gov For instance, an increase in hydrophobicity can lead to increased toxicity to aquatic organisms like Daphnia magna. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Nitroaromatic Pesticides

Descriptor Predicted Endpoint
Log Kow Bioaccumulation, Soil Sorption, Aquatic Toxicity
Water Solubility Mobility in Soil and Water
Vapor Pressure Volatilization from Soil and Water Surfaces
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) Reactivity, Potential for Reductive Degradation

| Polar Surface Area | Membrane Permeability, Adsorption |

Comparative SAR Analysis with Related Dinitrophenol Derivatives

A comparative analysis of the structure-activity relationships of this compound with other dinitrophenol derivatives, such as dinoseb (B1670700) and their respective acetates, provides valuable insights into the influence of specific structural modifications.

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a close structural analog of dinoterb, with the only difference being the alkyl substituent at the 6-position (sec-butyl in dinoseb versus tert-butyl in dinoterb). This seemingly minor change can affect the compound's lipophilicity and steric properties, which in turn can influence its herbicidal activity and selectivity.

The esterification of these dinitrophenols to their acetate forms generally leads to a decrease in acute toxicity to non-target organisms while potentially enhancing herbicidal selectivity. For example, dinoseb acetate was also developed as a herbicide with modified properties compared to dinoseb. herts.ac.uk

The herbicidal activity of these compounds is also influenced by the nature of the alkyl group. While detailed comparative studies are scarce, it is generally understood that the size and branching of the alkyl group can affect the compound's fit to its target site and its physicochemical properties.

Table 3: Comparison of Structural Features of Dinoterb and Dinoseb Derivatives

Compound Alkyl Group at Position 6 Functional Group at Position 1 Key SAR Implication
Dinoterb tert-Butyl Phenolic -OH High intrinsic herbicidal activity.
This compound tert-Butyl Acetate Ester Pro-herbicide with potentially improved selectivity.
Dinoseb sec-Butyl Phenolic -OH High intrinsic herbicidal activity, different steric profile to dinoterb.

| Dinoseb Acetate | sec-Butyl | Acetate Ester | Pro-herbicide with potentially modified selectivity and toxicity. herts.ac.uk |

Regulatory Science and Policy Implications for Dinoterb Acetate

Scientific Basis for International and National Regulatory Decisions

The regulation and prohibition of dinoterb (B74156) acetate (B1210297) and its active form, dinoterb, in various jurisdictions are founded on scientific evidence pointing to unacceptable risks.

In the European Union , dinoterb is not approved for use as a plant protection product. herts.ac.ukeuropa.eu The decision for its non-inclusion in Annex I to Directive 91/414/EEC, which lists approved active substances, was based on a comprehensive risk evaluation. pic.intpan-europe.info The key scientific findings that underpinned this regulatory action include:

Human Health Concerns: Dinoterb is classified as a substance that should be regarded as if it impairs fertility in humans and may cause harm to the unborn child. pic.inteuropa.eu This classification is based on its teratogenic potential. pic.int A major issue identified during the risk assessment was the inability to establish an Acceptable Operator Exposure Level (AOEL) or an Acceptable Daily Intake (ADI) for consumers, meaning a safe level of exposure could not be determined. pic.int

Environmental Risks: The data indicated a high risk to both terrestrial and aquatic organisms. pic.int Specifically, dinoterb was found to be highly toxic to fish and daphnia. pic.intagropages.com Concerns were also raised about its potential risk to birds, earthworms, and soil microorganisms. pic.int

Acute Toxicity: Dinoterb exhibits high acute toxicity in mammals. herts.ac.ukjodrugs.com For instance, the acute oral LD50 for rats is 62 mg/kg. pic.intagropages.com

The United States Environmental Protection Agency (EPA) suspended all registrations for dinoterb in 1986 through an emergency action aimed at mitigating human exposures. pic.int While specific details of the EPA's comprehensive risk assessment at the time are not fully elaborated in available documents, the action was prompted by concerns similar to those identified in the EU, particularly regarding human health effects. The EPA has not classified dinoterb for carcinogenicity, but a closely related compound, dinoseb (B1670700), is classified as a Category C Carcinogen (Limited Evidence of Carcinogenicity in Animals). jodrugs.com

Furthermore, dinoterb is subject to international control under the Rotterdam Convention , which facilitates information exchange about hazardous chemicals. Several countries have notified the Convention of their final regulatory actions to ban dinoterb as a pesticide, citing health and environmental reasons. pic.int For example, Serbia has not registered any plant protection products containing dinoterb. pic.int Some South American countries, such as Argentina, have also banned its use. embrapa.br In addition, certain Caribbean nations list dinoterb acetate under their respective pesticides and toxic chemical control acts.

Data Gaps and Uncertainties in Regulatory Risk Assessments

Despite the regulatory actions taken, significant data gaps and uncertainties persist in the risk assessment of dinoterb and its acetate form. These gaps were a contributing factor to the precautionary approach taken by regulators.

The EU's evaluation of dinoterb highlighted several areas where data was insufficient for a complete risk assessment: pic.int

Environmental Fate: The degradation of dinoterb in soil was not sufficiently documented, and there was a lack of acceptable data from field studies on its mobility. pic.int While it is known to be slowly degraded in water sediment, more comprehensive data is needed. pic.int

Ecotoxicology: There was no information presented on the risk to bees and other non-target arthropods. pic.int While preliminary data indicated a risk to earthworms, a full assessment was hampered by data limitations. pic.int The University of Hertfordshire's Pesticide Properties DataBase also notes significant missing data for ecotoxicity. herts.ac.uk

Human Health: The absence of an established AOEL and ADI represents a major uncertainty in human health risk assessment. pic.int The University of Hertfordshire's database also flags that significant data are missing for human health effects. herts.ac.uk

In a broader context, the risk management scope for the related compound dinoseb in Canada also identified data gaps concerning its presence in the Canadian environment, particularly in surface water and wastewater/biosolids, and the effectiveness of wastewater treatment methods for its removal. canada.cacanada.ca Such gaps are critical as they limit the ability to conduct comprehensive exposure assessments.

Addressing these data gaps is crucial for reducing uncertainties in risk assessments for the remaining uses of similar dinitrophenolic compounds and for understanding the long-term environmental and health consequences of past uses of this compound.

Methodological Advancements in Regulatory Toxicology

The challenges posed by compounds like this compound have spurred methodological advancements in regulatory toxicology, aiming to provide more robust and predictive tools for risk assessment. While specific advancements directly targeting this compound are limited due to its discontinued (B1498344) use in many regions, broader progress in the assessment of dinitrophenolic pesticides is relevant.

In Vitro Neurotoxicity Testing: Research on dinitrophenolic herbicides like DNOC and dinoseb has utilized in vitro models to investigate their neurotoxic mechanisms. nih.gov Studies using rat PC12 cells have demonstrated that these compounds can induce calcium release from the endoplasmic reticulum and activate caspase-mediated apoptosis, pathways involved in both acute neurotoxicity and long-term neurodegeneration. nih.gov Such New Approach Methodologies (NAMs) can provide mechanistic insights and help prioritize chemicals for further testing, reducing reliance on traditional animal studies. uni-tuebingen.de

Development of Novel Ecotoxicological Indicators: To better assess the impact of pesticides on soil health, new ecotoxicological indicators have been developed. For instance, the use of lucerne-meal induced increase in microbial activities has been applied to compare the effects of dinoterb and dinoseb acetate on soil microorganisms, providing a more sensitive measure of their impact. researchgate.net

Improved Uncertainty Analysis in Cumulative Risk Assessment: The risk assessment of pesticides is moving from a single-compound approach to evaluating aggregate and cumulative exposures. This presents new challenges in managing uncertainties. The EU-funded ACROPOLIS project has led to the development of software (MCRA) that allows for more sophisticated uncertainty analysis in dietary and non-dietary exposure assessments for groups of pesticides with similar mechanisms of action. nih.gov This includes new methods for addressing non-detects in residue monitoring data by incorporating pesticide usage information, thereby reducing uncertainty in the final risk characterization. nih.gov

These advancements contribute to a more comprehensive and scientifically sound basis for regulatory decision-making for pesticides and other chemicals.

Role of Scientific Research in Informing Chemical Policy and Management

Scientific research plays a pivotal role in informing the entire lifecycle of chemical policy and management, from initial risk assessment to post-regulation monitoring. The case of this compound and other hazardous pesticides illustrates this dynamic relationship.

Informing Regulatory Bans and Restrictions: As detailed in section 8.1, scientific studies on the toxicity and ecotoxicity of dinoterb were fundamental to the decisions made by the EU, US EPA, and other national authorities to ban or severely restrict its use. pic.intherts.ac.uk The growing body of evidence on the adverse effects of certain pesticides, such as the reproductive and developmental risks associated with Dacthal, continues to drive regulatory actions, including recent suspensions by the US EPA. motherjones.com

Highlighting the Need for Independent Research: The EU's pesticide regulation (EC No 1107/2009) mandates that "scientific peer-reviewed open literature" must be considered in the approval process, a move away from relying solely on industry-sponsored studies. pan-europe.info This reflects a recognition of the value of independent academic research in providing a more complete and unbiased understanding of a chemical's risks. However, the implementation of this requirement has been a subject of debate, with some analyses suggesting that relevant independent studies are often dismissed during the regulatory evaluation. pan-europe.info

Guiding Risk Management and Post-Regulatory Actions: Scientific research is essential for developing effective risk management strategies. For instance, Canada's proposed risk management approach for dinoseb includes a call for more research on its environmental presence and on the efficacy of wastewater treatment technologies to minimize its release. canada.ca Furthermore, research on analytical methods, such as the gas-liquid chromatographic analysis of dinoterb in soil, is crucial for monitoring environmental contamination and assessing the effectiveness of regulatory measures. acs.org

Driving Policy Evolution: Long-term research and monitoring can reveal the limitations of existing policies and drive the need for reform. Studies showing the widespread presence of banned or unapproved pesticides like dinoterb in wastewater in regions like Athens highlight the complexities of chemical management and the need for integrated policies involving scientists, policymakers, industry, and farmers. mdpi.com The delays in regulatory action on some hazardous chemicals, despite available scientific evidence, have also prompted calls for more efficient knowledge transfer between the research and policy-making communities. researchgate.net

Ultimately, a robust and transparent interplay between scientific research and policy-making is indispensable for protecting human health and the environment from the risks posed by hazardous chemicals like this compound.

Emerging Research Frontiers and Future Directions

Development of Novel Analytical Approaches for Trace Detection

The accurate assessment of environmental contamination by Dinoterb (B74156) acetate (B1210297) and its metabolites hinges on the availability of highly sensitive and selective analytical methods capable of detecting trace concentrations (ng/L or ppt (B1677978) levels). Research is moving beyond traditional chromatographic techniques toward innovative microextraction methods that are not only more sensitive but also align with green chemistry principles by minimizing solvent use.

Key advancements focus on sample pre-concentration, a critical step for detecting pollutants in complex environmental matrices like water and soil. Liquid-Phase Microextraction (LPME) techniques, which use mere microliters of an organic solvent, are at the forefront. mdpi.com Variations of this approach include:

Single Drop Microextraction (SDME): An inexpensive and simple method where a micro-drop of solvent is suspended in the sample to extract analytes. mdpi.com

Hollow Fiber Liquid-Phase Microextraction (HF-LPME): This technique utilizes a porous hollow fiber to protect the extracting solvent, offering high enrichment factors. mdpi.comdiva-portal.org It has been successfully developed for determining dinitrophenolic compounds in environmental water samples, achieving detection limits in the low ng/L range. capes.gov.brresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): Involves injecting a mixture of extraction and disperser solvents into the aqueous sample, creating a cloudy solution that maximizes the surface area for rapid analyte transfer. mdpi.com

These extraction techniques are typically coupled with powerful analytical instruments for separation and detection. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a particularly effective method for the definitive identification and quantification of Dinoterb and its relatives in diverse samples, including agricultural products and seafood, with limits of quantitation as low as 0.001 µg/g. nih.gov

The table below summarizes emerging analytical techniques applicable to dinitrophenolic compounds like Dinoterb acetate.

Analytical TechniquePrincipleCommon ApplicationAchieved Detection LimitsReference(s)
HF-LPME Analyte extraction from an aqueous sample through a thin film of organic solvent immobilized in the pores of a hollow fiber into an acceptor phase within the fiber.Determination of dinitrophenolic compounds in environmental water.6.0 to 8.0 ng/L capes.gov.brresearchgate.net
MMLLE Microporous Membrane Liquid-Liquid Extraction using a hollow-fiber based system.Determination of dinitrophenols in water samples.0.05 to 2.3 µg/L (with GC-FID) researchgate.net
LC-MS/MS Liquid chromatographic separation followed by mass spectrometric detection for high selectivity and sensitivity.Determination of Dinoterb and Dinoseb (B1670700) in agricultural and seafood products.0.001 µg/g (LOQ) nih.gov
Voltammetry Electrochemical methods, such as square-wave voltammetry (SWV), that measure current resulting from an applied potential to detect electroactive species like dinitropesticides.Detection of dinitropesticides in various environmental matrices.7 x 10⁻⁸ M (for methylparathion) scispace.com

This table is interactive and can be sorted by column.

Future research will likely focus on further miniaturization, automation of these extraction processes, and the development of portable sensors for real-time, on-site monitoring of this compound residues.

Comprehensive Environmental Monitoring and Risk Assessment Refinements

While this compound has been phased out in many jurisdictions, its potential persistence and that of its transformation products necessitate a re-evaluation of its environmental risk. herts.ac.ukherts.ac.uk this compound can dissociate to dinoseb in the environment, a compound also recognized for its toxicity, meaning risk assessments must account for the combined exposure. canada.ca Current risk assessment frameworks suffer from significant data gaps, particularly concerning current environmental concentrations and the chronic toxicity of this compound to a wider range of organisms. herts.ac.ukcanada.ca

Refinements to risk assessment protocols are needed in several areas:

Expanded Monitoring Programs: There is a critical lack of current monitoring data for this compound in surface water, soil, and sediment. canada.ca Future monitoring must be comprehensive, targeting not only the parent compound but also its primary degradation products like dinoseb.

Focus on Aquatic Ecosystems: this compound is classified as very toxic to aquatic life. nih.gov Risk assessments should prioritize the protection of aquatic organisms, with risk quotient analyses indicating a potential for harm even at low environmental concentrations. canada.ca

Inclusion of Sub-lethal Endpoints: Assessments have traditionally focused on acute toxicity. Future studies should incorporate sub-lethal and chronic endpoints, such as reproductive effects, developmental abnormalities, and endocrine disruption, to provide a more realistic picture of environmental risk. nih.gov Dinoterb has been identified as a potential reproductive toxicant. nih.gov

Soil Health Assessment: The impact of dinitrophenol herbicides on soil microbial communities is a key area for refinement. Studies on related compounds have shown that they can alter microbial diversity and biomass, potentially disrupting soil ecosystem functions. researchgate.netresearchgate.net

The table below outlines key areas for refining the environmental risk assessment of this compound.

Assessment AreaCurrent Limitation/GapProposed RefinementRationaleReference(s)
Environmental Presence Lack of current monitoring data; focus on parent compound only.Systematic monitoring of water, soil, and sediment for this compound and its metabolite, dinoseb.Provides accurate exposure data for current risk models. canada.ca
Aquatic Ecotoxicity Limited chronic toxicity data for diverse aquatic species.Conduct long-term studies on fish, invertebrates, and algae using sub-lethal endpoints (e.g., reproduction, growth).This compound is highly toxic to aquatic life; chronic effects may occur at lower concentrations. herts.ac.ukherts.ac.uknih.gov
Soil Ecotoxicity Data gaps on effects on microbial function and soil fauna.Investigate impacts on microbial respiration, nitrogen cycling, and key soil organisms like earthworms.Soil health is fundamental to terrestrial ecosystem stability. researchgate.netresearchgate.net
Transformation Products Risk assessments may not fully consider the toxicity of metabolites.Integrate the toxicity profile of dinoseb into the overall risk assessment for this compound.Dinoseb is a known toxicant and a product of this compound dissociation. canada.ca

This table is interactive and can be sorted by column.

Advanced Modeling for Environmental Fate and Ecotoxicological Predictions

In the absence of extensive empirical data, computational modeling provides a crucial tool for predicting the environmental behavior and potential toxicity of chemicals like this compound. epa.gov Emerging research in this area focuses on developing and refining Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models.

QSAR Models: These in silico models correlate the structural or physical-chemical properties of a chemical with its biological activity or toxicity. For nitroaromatic compounds, a class that includes this compound, QSAR models have been developed to predict toxic effects against various organisms. nih.govscholarsresearchlibrary.com These models use molecular descriptors such as:

Heat of formation (Hf)

Polar surface area (PSA)

Hydrophobicity and electrostatic interactions

The number and position of nitro groups

By inputting the structure of this compound, these models can estimate its likely toxicity, helping to fill data gaps without the need for extensive animal testing. mdpi.comnih.govresearchgate.net Recent advances involve the use of machine learning and ensemble modeling, which combine the outputs of several individual models to improve the accuracy and robustness of predictions. nih.gov

Environmental Fate Models: Models like the SimpleBox model, used in frameworks such as USES-LCA, simulate the transport, distribution, and transformation of chemicals across environmental compartments (air, water, soil, sediment). researchgate.net Such models can predict where a substance like this compound is likely to accumulate and its persistence in each compartment, providing critical exposure estimates for risk assessments.

Modeling ApproachDescriptionKey Parameters / DescriptorsApplication for this compoundReference(s)
QSAR Predicts toxicity based on molecular structure.Molecular weight, logP (hydrophobicity), polar surface area, quantum chemical descriptors (e.g., heat of formation).Estimation of acute and chronic toxicity to fill ecotoxicological data gaps. nih.govscholarsresearchlibrary.commdpi.comnih.gov
Ensemble QSAR Combines multiple QSAR models to improve predictive accuracy and robustness.Aggregates predictions from various descriptor sets and algorithms.Provides a more reliable prediction of toxicity by reducing individual model bias. nih.gov
Multimedia Fate Models Simulates the partitioning and persistence of a chemical in the environment.Vapor pressure, water solubility, degradation half-lives in air, water, and soil.Predicts environmental concentrations and identifies compartments of highest accumulation. researchgate.net

This table is interactive and can be sorted by column.

Future directions will involve integrating these models—linking environmental fate predictions with QSAR-derived toxicity values—to create more holistic and dynamic ecological risk assessments. epa.gov

Exploration of Bioremediation Strategies for Contaminated Environments

Given the potential for persistence of dinitrophenolic residues in soil and water, research into effective remediation strategies is a critical frontier. Bioremediation, which uses biological agents like microorganisms or plants to detoxify contaminants, is an attractive, low-cost, and environmentally friendly approach. researchgate.net

For dinitrophenolic compounds, research has primarily focused on the degradation of dinoseb. Studies have shown that anaerobic microbial consortia can completely degrade dinoseb. researchgate.net This process can be stimulated in contaminated soils by creating anaerobic conditions, for example, by flooding the soil and adding a carbon source (like a starchy byproduct) to encourage microbial activity and lower the redox potential. researchgate.net

Emerging bioremediation strategies that could be explored for this compound include:

Anaerobic Biostimulation: Applying the principles learned from dinoseb degradation, this involves amending contaminated sites to foster the growth of native anaerobic bacteria capable of breaking down the nitroaromatic structure. researchgate.net

Mycoremediation: The use of fungi to degrade persistent organic pollutants. Certain fungal species possess powerful extracellular enzymes that can break down a wide range of complex molecules, a strategy that could be adapted for dinitrophenolic herbicides. frontiersin.org

Phytoremediation: The use of plants to remove, contain, or render harmless environmental contaminants. Plants can absorb contaminants through their roots and either store them (phytoextraction) or break them down (phytodegradation).

Advanced Oxidation Processes (AOPs): While not a bioremediation technique, AOPs are an important complementary technology. routledge.com These processes, such as UV/H₂O₂, Fenton, or ozonation, use highly reactive hydroxyl radicals to chemically degrade persistent organic pollutants. mdpi.commdpi.comresearchgate.net AOPs could be used as a pre-treatment step to break down this compound into more biodegradable intermediates, which could then be fully mineralized by microorganisms.

Remediation StrategyMechanismStatus for DinitrophenolsPotential for this compoundReference(s)
Anaerobic Biodegradation Microbial degradation under reducing conditions.Proven effective for dinoseb in soil slurries and field studies.High potential, as this compound transforms into related dinitrophenols. researchgate.net
Mycoremediation Fungal enzymatic degradation.Explored for various pesticides; specific studies on this compound are lacking.Exploratory; a promising green technology for persistent pollutants. frontiersin.org
Phytoremediation Plant uptake and degradation.Investigated for other nitroaromatic compounds.Exploratory; requires screening for suitable plant species. frontiersin.org
Advanced Oxidation Processes (AOPs) Chemical degradation by hydroxyl radicals.Effective for degrading various pesticides in water.High potential as a pre-treatment or standalone water treatment technology. routledge.commdpi.commdpi.com

This table is interactive and can be sorted by column.

Interdisciplinary Research on Unintended Ecological Consequences of Legacy Pesticides

The full environmental impact of legacy pesticides like this compound extends beyond direct toxicity to target species. Unintended consequences can ripple through ecosystems, affecting non-target organisms and altering ecological functions in subtle but significant ways. pesticidestewardship.org Understanding these complex interactions requires an interdisciplinary approach, integrating knowledge from toxicology, ecology, soil science, and environmental chemistry.

Key areas for future interdisciplinary research include:

Indirect Effects on Food Webs: Herbicides can alter the plant community, which in turn reduces the food and habitat available for insects, birds, and other wildlife. pesticidestewardship.org Research is needed to quantify how the historical use of this compound may have impacted local biodiversity by modifying habitat structure.

Impacts on Soil Microbial Ecology: Pesticides can disrupt the delicate balance of soil microbial communities, affecting everything from nutrient cycling to soil fertility. researchgate.net Long-term studies are needed to see if legacy this compound contamination has lasting effects on microbial diversity and the resilience of soil ecosystems.

Sub-lethal Impacts on Pollinators and Other Non-Target Insects: While not an insecticide, the broad biological activity of dinitrophenols raises questions about potential sub-lethal effects on beneficial insects like pollinators that may be exposed through contaminated soil, water, or plant tissues. researchgate.net

Combined Effects with Other Stressors: In the real world, organisms are exposed to a cocktail of chemical contaminants and other environmental stressors (e.g., climate change, habitat loss). Future research must move towards assessing the cumulative and synergistic effects of legacy pesticides in combination with other stressors to understand real-world ecological risk.

Addressing these questions is essential for developing holistic management and restoration strategies for sites impacted by legacy pesticides and for informing the regulation of new chemical products to avoid similar unintended consequences in the future.

Q & A

Q. How can Dinoterb acetate be reliably identified and quantified in environmental samples?

this compound is typically analyzed using reversed-phase liquid chromatography (LC) coupled with UV or mass spectrometry detection. Methodological optimization involves selecting appropriate columns (e.g., C18 stationary phases) and mobile phases, such as water/methanol gradients with 5 mM ammonium acetate to enhance ionization efficiency in LC-MS . Calibration standards must be prepared in matrices mimicking environmental samples (e.g., soil or water extracts) to account for matrix effects. Environmental analysis standards for this compound are commercially available for method validation .

Q. What are the acute toxicity profiles of this compound compared to its parent compound, Dinoterb?

this compound’s toxicity is inferred from its hydrolysis product, Dinoterb. Acute oral LD50 for Dinoterb in rats is 26 mg/kg, while dermal LD50 in guinea pigs is 150 mg/kg. However, direct toxicity data for this compound are limited, requiring researchers to extrapolate from Dinoterb’s properties or conduct in vitro assays (e.g., cell viability studies) to assess its specific effects .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

Key properties include a predicted melting point of 139.28°C, boiling point of 374.2°C, and density of 1.30 g/cm³. Its low water solubility and high octanol-water partition coefficient (log P) suggest potential bioaccumulation in lipid-rich tissues. These properties guide experimental designs for studying its environmental fate, such as soil adsorption assays or hydrolysis stability tests under varying pH .

Advanced Research Questions

Q. How can conflicting toxicity data between Dinoterb and its derivatives be resolved in risk assessment models?

Discrepancies arise from differences in metabolic activation, bioavailability, or experimental models. Researchers should employ comparative studies using in vitro hepatocyte assays or in vivo models to measure metabolite-specific toxicity (e.g., acetylcholinesterase inhibition for Dinoterb). Statistical tools like dose-response meta-analysis can reconcile conflicting datasets, prioritizing studies with standardized protocols (e.g., OECD guidelines) .

Q. What methodological challenges arise when detecting this compound in complex matrices, and how can they be mitigated?

Matrix interference in soil or biological samples can suppress ionization in LC-MS. Solutions include:

  • Sample Cleanup: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
  • Internal Standards: Isotope-labeled analogs (e.g., deuterated this compound) to correct recovery rates.
  • Mobile Phase Optimization: Ammonium acetate enhances peak resolution in multi-component gradients .

Q. How does the stability of this compound vary under environmental conditions, and what degradation products form?

Stability studies should simulate sunlight (UV exposure), pH extremes, and microbial activity. For example, hydrolysis under alkaline conditions may cleave the acetate group, releasing Dinoterb. Advanced LC-MS/MS or NMR can identify degradation products, while QSAR models predict ecotoxicological impacts of these metabolites .

Q. What are the knowledge gaps in this compound’s ecotoxicological impact on non-target species?

Limited data exist on chronic exposure effects (e.g., endocrine disruption in aquatic invertebrates). Researchers should design long-term mesocosm studies to assess trophic transfer or use omics approaches (transcriptomics/proteomics) to identify sublethal biomarkers. Comparative studies with structurally similar herbicides (e.g., Dinoseb) can highlight compound-specific mechanisms .

Methodological Best Practices

  • Data Contradiction Analysis: Use systematic review frameworks (e.g., PRISMA) to evaluate study quality, emphasizing peer-reviewed toxicological datasets over non-validated sources .
  • Experimental Reproducibility: Report detailed LC parameters (column lot numbers, gradient profiles) and toxicity testing conditions (species, exposure duration) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.